molecular formula C11H11N3 B13610675 2-(Quinolin-6-yl)acetimidamide

2-(Quinolin-6-yl)acetimidamide

Cat. No.: B13610675
M. Wt: 185.22 g/mol
InChI Key: DAXCGTZMOWMCBQ-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yl)acetimidamide: is a chemical compound that features a quinoline ring structure. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry . The presence of the quinoline ring in this compound makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)acetimidamide typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline derivatives with appropriate reagents to introduce the acetimidamide group. This can be achieved through various classical synthetic protocols such as the Skraup, Doebner-Von Miller, and Friedlander reactions . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of transition metal catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-6-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis in parasites, leading to their antiparasitic effects . The compound may also induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-quinolin-6-ylethanimidamide

InChI

InChI=1S/C11H11N3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-6H,7H2,(H3,12,13)

InChI Key

DAXCGTZMOWMCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=N)N)N=C1

Origin of Product

United States

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